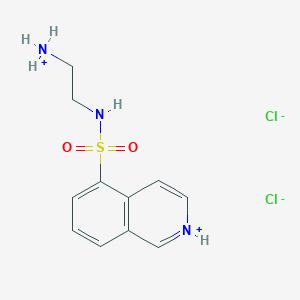
H-9 dihydrochloride
概要
説明
H-9 ジハイドロクロリドは、プロテインキナーゼ阻害剤 です。 その化学構造は、C₁₁H₁₅Cl₂N₃O₂S です。プロテインキナーゼは細胞シグナル伝達において重要な役割を果たし、細胞の増殖、分化、代謝などのプロセスを調節しています。
準備方法
H-9 ジハイドロクロリドは、さまざまな方法で合成できます。特定の合成経路は広く文書化されていませんが、市販されています。工業生産方法には、高純度を実現するための効率的な化学合成が関与している可能性があります。
化学反応の分析
H-9 ジハイドロクロリドは、プロテインキナーゼ阻害剤に典型的な反応を起こします。
酸化: 特定の条件下で酸化を受けやすい可能性があります。
還元: 還元反応は、その官能基を修飾する可能性があります。
置換: ハロゲン原子(塩素など)は置換される可能性があります。一般的な試薬には、還元剤(例えば、水素化ホウ素ナトリウム)、ハロゲン化剤(例えば、塩化チオニル)、有機溶媒(例えば、ジクロロメタン)などがあります。主な生成物は、特定の反応条件によって異なります。
4. 科学研究での用途
H-9 ジハイドロクロリドは、次のような用途があります。
細胞シグナル伝達研究: プロテインキナーゼを阻害することで、シグナル伝達経路を解明することができます。
神経科学: 神経機能と神経伝達物質経路の研究。
がん研究: がん細胞における異常なキナーゼ活性の研究。
創薬: 潜在的なキナーゼ阻害剤のスクリーニング。
科学的研究の応用
H-9 Dihydrochloride finds applications in:
Cell Signaling Studies: Inhibiting protein kinases helps dissect signaling pathways.
Neuroscience: Investigating neuronal function and neurotransmitter pathways.
Cancer Research: Studying aberrant kinase activity in cancer cells.
Drug Development: Screening potential kinase inhibitors.
作用機序
H-9 ジハイドロクロリドは、PKA(タンパク質キナーゼA)を含むプロテインキナーゼを阻害することで効果を発揮すると考えられています。リン酸化イベントを阻害し、下流のシグナル伝達カスケードを阻害します。特定の分子標的と経路については、さらなる研究が必要です。
6. 類似の化合物との比較
H-9 ジハイドロクロリドは、H8 ジハイドロクロリドやH7などの他のキナーゼ阻害剤と類似性を共有しています。そのユニークな特徴は、それを際立たせています。 類似の化合物には、スタウロスポリン、H89、KT5720 などがあります。
類似化合物との比較
H-9 Dihydrochloride shares similarities with other kinase inhibitors, such as H8 Dihydrochloride and H7. its unique features set it apart. Similar compounds include staurosporine, H89, and KT5720 .
生物活性
H-89 dihydrochloride, chemically known as N-[2-[[3-(4-Bromophenyl)-2-propenyl]amino]ethyl]-5-isoquinolinesulfonamide dihydrochloride, is a potent and selective inhibitor of protein kinase A (PKA) and several other kinases. This compound has garnered attention in various fields of biological research due to its diverse biological activities and therapeutic potential.
- Molecular Formula : C₁₃H₁₅BrN₂O₂S·2HCl
- Molar Mass : 232.235 g/mol
- Purity : ≥98%
H-89 primarily functions as a PKA inhibitor, with an IC₅₀ value of approximately 80 nM. It also inhibits other kinases, including:
| Kinase | IC₅₀ (nM) |
|---|---|
| S6K1 | 120 |
| MSK1 | 135 |
| PKA | 80 |
| ROCKII | 270 |
| PKBα | 2600 |
| MAPKAP-K1b | 2800 |
These inhibitory effects suggest that H-89 can modulate various signaling pathways involved in cell proliferation, survival, and differentiation .
Antinociceptive Effects
Research has demonstrated that H-89 exhibits antinociceptive activity , which refers to its ability to alleviate pain. This property is particularly relevant in the context of pain management and the development of analgesic therapies .
Enhancement of Stem Cell Survival
A significant finding regarding H-89 is its role in enhancing the survival and clonogenicity of dissociated human embryonic stem cells (ESCs). This effect is mediated through the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), which is crucial for maintaining stem cell properties and promoting cell survival .
Case Studies
Several studies have investigated the effects of H-89 on different biological systems:
- Study on Human ESCs :
- Pain Management Studies :
特性
IUPAC Name |
N-(2-aminoethyl)isoquinoline-5-sulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLCYSFLYMHCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















